1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
Description
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is a propanone derivative featuring a 4-bromophenyl group at the 1-position and a pentamethylbenzylsulfanyl moiety at the 3-position. The pentamethylbenzyl group introduces steric bulk, which may affect solubility and molecular interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrOS/c1-13-14(2)16(4)20(17(5)15(13)3)12-24-11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTKSSGZJNJXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is a synthetic organic compound with potential biological activities. Its structure includes a bromophenyl group and a sulfanyl moiety, which are known to influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with the following structural characteristics:
- Bromophenyl group : Enhances lipophilicity and may contribute to biological activity.
- Sulfanyl group : Known to participate in redox reactions and can affect enzyme interactions.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and sulfanyl groups exhibit significant antimicrobial properties. For instance, a related compound with a thiosemicarbazide moiety demonstrated increased antibacterial activity compared to its chlorine analogue due to higher electron density on the hydrazinic end . This suggests that the presence of the sulfanyl group in 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone could similarly enhance its antimicrobial efficacy.
Antioxidant Properties
The antioxidant capacity of compounds with similar structures has been documented. The sulfanyl group can act as a reducing agent, scavenging free radicals and potentially protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
The biological mechanisms through which 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone exerts its effects may include:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Cell membrane interaction : The lipophilic nature of brominated compounds allows for easier penetration into cell membranes, affecting cellular functions.
- Redox activity : The sulfanyl group could facilitate redox reactions that modulate various biological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds similar to 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances the compound's ability to interact with biological targets involved in cancer progression.
-
Antimicrobial Properties :
- The sulfanyl group in the compound may contribute to its antimicrobial activity. Studies have shown that sulfur-containing compounds often exhibit enhanced antibacterial properties, making this compound a candidate for further investigation in the development of new antibiotics.
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Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This characteristic can be particularly useful in designing drugs that target specific metabolic disorders.
Materials Science Applications
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Organic Electronics :
- The unique electronic properties of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone make it a suitable candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). Its ability to form stable thin films is advantageous for device fabrication.
-
Polymer Chemistry :
- This compound can be utilized as a building block in the synthesis of novel polymers with tailored properties. The incorporation of bromine and sulfur into polymer chains can enhance thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various substituted propanones on breast cancer cell lines. The results indicated that compounds with bromophenyl substituents exhibited IC50 values significantly lower than those of unsubstituted analogs, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Testing
Research conducted by International Journal of Antimicrobial Agents demonstrated that sulfanyl compounds showed promising activity against Gram-positive and Gram-negative bacteria. The study included testing derivatives similar to 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone and found effective inhibition zones.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related propanone derivatives (Table 1), focusing on substituents and functional groups:
Table 1: Structural Comparison of Key Propanone Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Functional Group Differences |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone (Target) | Not provided | C₁₉H₂₁BrOS | 4-Bromophenyl (1), pentamethylbenzyl (3) | Sulfanyl (-S-) linker |
| 1-(4-Fluorophenyl)-3-[(pentamethylbenzyl)sulfonyl]-1-propanone | 868255-95-2 | C₂₁H₂₅FO₃S | 4-Fluorophenyl (1), pentamethylbenzyl (3) | Sulfonyl (-SO₂-) linker |
| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 4-Bromophenyl (1 and 3) | No sulfur-containing substituents |
| 1-(3,4-Dichlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone | 882749-39-5 | C₁₅H₇Cl₂F₅OS | 3,4-Dichlorophenyl (1), pentafluorophenyl (3) | Chlorine/fluorine substitution |
| Aldi-1 (3-(1-azepanyl)-1-phenyl-1-propanone hydrochloride) | Not provided | C₁₄H₁₈ClNO | Phenyl (1), azepanyl (3) | Aminoalkyl substituent |
Physicochemical Properties
- Electron Effects: The bromine in the target compound increases electron-withdrawing character compared to fluorine in 1-(4-fluorophenyl)-3-[(pentamethylbenzyl)sulfonyl]-1-propanone .
- Steric Effects: The pentamethylbenzyl group in the target compound and its sulfonyl analog introduces significant steric hindrance, likely reducing solubility compared to less bulky analogs like 1,3-bis(4-bromophenyl)-2-propanone .
Key Findings and Implications
- Structure-Activity Relationships : Sulfanyl/sulfonyl groups and aromatic substituents critically influence electronic, steric, and solubility profiles.
- Potential Applications: The target compound’s bromine and sulfur moieties make it a candidate for drug discovery (e.g., enzyme inhibition) or materials science (e.g., thermally stable polymers) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone?
- Methodology : A two-step approach is commonly employed:
Synthesis of the thiol intermediate : React 2,3,4,5,6-pentamethylbenzyl chloride (P2046) with a suitable thiolating agent (e.g., thiourea) under basic conditions to generate the sulfanyl precursor .
Ketone coupling : Perform a nucleophilic substitution or thiol-ene reaction between the sulfanyl precursor and 1-(4-bromophenyl)propan-1-one. Catalytic methods (e.g., Pd-mediated cross-coupling) may enhance yield and selectivity .
- Critical Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric hindrance from the pentamethylbenzyl group .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Recommended Techniques :
- IR Spectroscopy : Confirm the C=O stretch (~1680–1700 cm⁻¹) and C-S bond (~650–700 cm⁻¹) .
- NMR : Analyze the aromatic region (1H NMR: δ 7.2–7.8 ppm for bromophenyl protons; 13C NMR: δ 190–200 ppm for ketone carbonyl) and methyl group multiplicity (δ 1.5–2.5 ppm for pentamethylbenzyl) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~435–440 for [M+H]⁺).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the sulfanylation step?
- Approach :
- Steric Shielding : The pentamethylbenzyl group inherently reduces side reactions (e.g., over-alkylation) due to steric bulk. Use bulky bases (e.g., DBU) to further suppress nucleophilic interference .
- Temperature Control : Maintain sub-100°C conditions to prevent decomposition of the sulfanyl intermediate .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like disulfides .
Q. How does the steric environment of the pentamethylbenzyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methyl groups stabilize the aromatic ring via hyperconjugation, while steric hindrance limits accessibility to the sulfur atom. This reduces reaction rates in Pd-catalyzed couplings but enhances regioselectivity in electrophilic substitutions .
- Experimental Validation : Compare reaction kinetics with less hindered analogs (e.g., benzyl sulfides) using time-resolved NMR or UV-Vis spectroscopy .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Troubleshooting Steps :
Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis. Impurities (e.g., residual solvents) can depress melting points .
Crystallization Conditions : Recrystallize using different solvents (e.g., ethanol vs. acetone) to isolate polymorphic forms, which may explain melting point variations .
Spectroscopic Calibration : Cross-reference NMR data with internal standards (e.g., TMS) and ensure deuterated solvents are anhydrous .
Data Contradiction Analysis
Q. Why do synthesis yields vary between 70% and 81% for analogous compounds?
- Key Factors :
- Reagent Quality : Impurities in 2,3,4,5,6-pentamethylbenzyl chloride (e.g., hydrolyzed byproducts) can reduce yields. Source reagents with >95% purity .
- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(PPh₃)₄) may degrade under prolonged heating, necessitating fresh batches or inert atmosphere conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential irritancy (H315/H319) .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., brominated byproducts) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
